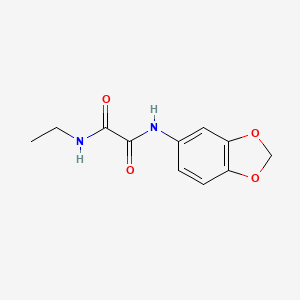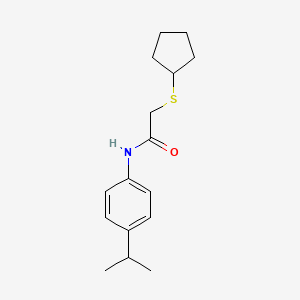
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-ethylethanediamide, commonly known as Ethylone, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and has been used as a recreational drug due to its psychoactive effects. However, in recent years, Ethylone has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ethylone involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood, cognition, and motor function. Ethylone also acts as a partial agonist of the 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
Ethylone has been shown to have a range of biochemical and physiological effects in the body. It can increase heart rate, blood pressure, and body temperature, which may be associated with its psychoactive effects. Ethylone can also cause the release of cytokines, which are involved in the immune response, and increase the levels of oxidative stress markers in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through chromatography and recrystallization. Ethylone has also been shown to have a range of pharmacological effects, which makes it a useful tool for investigating the mechanisms of action of drugs that act on the serotonin, norepinephrine, and dopamine systems.
However, there are also limitations to the use of Ethylone in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables, and its potential for abuse may limit its use in certain settings. Additionally, the long-term effects of Ethylone on the body are not well understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Ethylone. One area of interest is the development of new therapeutic agents based on the structure of Ethylone. Studies have shown that modifying the structure of Ethylone can lead to compounds with improved pharmacological properties and reduced side effects.
Another area of interest is the investigation of the long-term effects of Ethylone on the body. Studies have shown that chronic use of Ethylone can lead to changes in the brain and other organs, which may have implications for its potential therapeutic applications.
Finally, there is a need for further research on the mechanisms of action of Ethylone and its potential interactions with other drugs. Understanding these mechanisms can help to develop more effective therapeutic agents and improve our understanding of the neurobiology of psychiatric and neurological disorders.
Métodos De Síntesis
Ethylone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through chromatography and recrystallization to obtain pure Ethylone.
Aplicaciones Científicas De Investigación
Ethylone has been investigated for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. Studies have shown that Ethylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which can increase the levels of these neurotransmitters in the brain and improve mood and cognitive function.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVLYQYQWDPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4927803.png)
![2-chloro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4927808.png)
![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(3-fluorophenyl)ethyl]-2-piperidinone](/img/structure/B4927828.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)

![2,3,4,5-tetrabromo-6-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4927844.png)